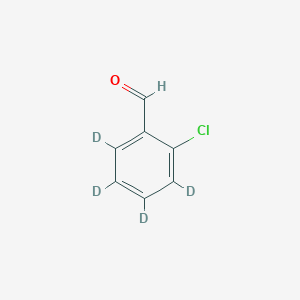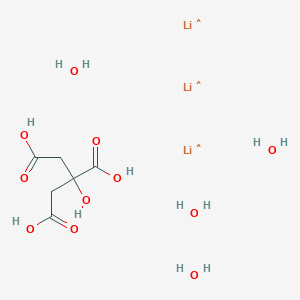
(41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane is a complex organic compound characterized by its unique structure, which includes multiple oxygen and nitrogen atoms integrated into a large, cyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane typically involves multi-step organic reactions. The process begins with the preparation of the core benzene rings, followed by the introduction of oxygen and nitrogen atoms through specific reagents and catalysts. Common reaction conditions include:
Temperature: Reactions are often conducted at controlled temperatures ranging from -78°C to room temperature.
Solvents: Solvents such as dichloromethane, tetrahydrofuran, and ethanol are frequently used.
Catalysts: Palladium, platinum, and other transition metal catalysts are employed to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Automation and continuous monitoring systems are often implemented to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding. It is also explored for its potential as a drug delivery agent due to its ability to encapsulate small molecules.
Medicine
In medicine, research is focused on the compound’s potential therapeutic effects. Its ability to form stable complexes with metal ions is investigated for applications in imaging and diagnostics, as well as in the development of new pharmaceuticals.
Industry
Industrially, this compound is explored for its use in materials science, particularly in the development of new polymers and nanomaterials with unique properties.
Mechanism of Action
The mechanism by which (41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and engage in hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Crown Ethers: Similar in their ability to complex with metal ions, but differ in their ring size and the number of oxygen atoms.
Cryptands: These compounds also form complexes with metal ions but have a more rigid structure compared to (41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane.
Calixarenes: These are cyclic compounds with phenolic units, similar in their ability to encapsulate small molecules but differ in their structural flexibility.
Uniqueness
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
Molecular Formula |
C26H36N2O4 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(4R,9R)-17,20,23,26-tetraoxa-3,10-diazatetracyclo[25.3.1.112,16.04,9]dotriaconta-1(31),12(32),13,15,27,29-hexaene |
InChI |
InChI=1S/C26H36N2O4/c1-2-10-26-25(9-1)27-19-21-5-3-7-23(17-21)31-15-13-29-11-12-30-14-16-32-24-8-4-6-22(18-24)20-28-26/h3-8,17-18,25-28H,1-2,9-16,19-20H2/t25-,26-/m1/s1 |
InChI Key |
PRVQLIQFJVFWJA-CLJLJLNGSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)NCC3=CC(=CC=C3)OCCOCCOCCOC4=CC=CC(=C4)CN2 |
Canonical SMILES |
C1CCC2C(C1)NCC3=CC(=CC=C3)OCCOCCOCCOC4=CC=CC(=C4)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)


![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)



![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)

![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
